Imidazo[1,2-b]pyridazin-6-amine - 6653-96-9

Imidazo[1,2-b]pyridazin-6-amine

Catalog Number: EVT-344237
CAS Number: 6653-96-9
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a known kinase inhibitor that was unexpectedly identified as a novel GPR39 agonist. [] It exhibits allosteric modulation by zinc, increasing its potency at GPR39. [] LY2784544 in the presence of zinc displays comparable or greater potency at GPR39 compared to its reported kinase inhibition activity. []

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, a known kinase inhibitor, was also unexpectedly discovered to be a novel GPR39 agonist. [] Similar to LY2784544, GSK2636771 displays zinc-dependent allosteric modulation, enhancing its potency at GPR39. [] GSK2636771, in the presence of zinc, shows comparable or greater potency at GPR39 compared to its reported kinase inhibition activity. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] Similar to LY2784544 and GSK2636771, GPR39-C3 demonstrates probe-dependent and pathway-dependent allosteric modulation by zinc at physiological concentrations. []

N-(2,4-Difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (Compound 1)

Compound Description: Compound 1 served as a starting point for the development of anaplastic lymphoma kinase (ALK) inhibitors. [] This compound displayed inhibitory activity against ALK and was used in structure-based drug design to identify more potent and brain-penetrant analogs. []

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)

Compound Description: Compound 13 was identified as a potent, selective, and brain-penetrant ALK inhibitor. [] This compound was developed through scaffold hopping and lead optimization efforts based on Compound 1. [] Intraperitoneal administration of Compound 13 effectively reduced phosphorylated-ALK levels in the hippocampus and prefrontal cortex of mice, showcasing its in vivo efficacy as an ALK inhibitor. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] It exhibits low nanomolar IC50 values against both native BCR-ABL and the T315I mutant and effectively inhibits the proliferation of corresponding Ba/F3-derived cell lines. [] Notably, AP24534 significantly prolonged the survival of mice injected with BCR-ABL(T315I)-expressing Ba/F3 cells. []

Relevance: This compound shares the imidazo[1,2-b]pyridazine core structure with Imidazo[1,2-b]pyridazin-6-amine. The ethynyl linker connecting the imidazo[1,2-b]pyridazine core to the benzamide moiety is a crucial structural feature, enabling AP24534 to bypass the steric hindrance imposed by the Ile315 side chain in the T315I mutant. [] This example demonstrates the potential of modifying the Imidazo[1,2-b]pyridazin-6-amine scaffold to target specific kinase mutations.

(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidine-3-amine

Compound Description: This compound is an imidazo[1,2-a]pyrimidine-Schiff base derivative that has been investigated for its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. [] Molecular docking and molecular dynamics simulations suggest that it could be a promising candidate for further development. []

2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid

Compound Description: This compound represents a novel ligand scaffold for the γ-hydroxybutyric acid (GHB) high-affinity binding sites. [] Analogues of this compound demonstrate relatively high affinity (Ki 0.19–2.19 μM) and significant selectivity (>50 times) for the [3H]NCS-382 binding site over the [3H]muscimol binding site, indicating their potential as tools for studying GHB's mechanism of action. []

N′-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: These series of compounds were synthesized and evaluated for their antimicrobial activity. [] Some of these compounds exhibited good potency against Escherichia coli, Bacillus cereus, and Candida albicans. [] Molecular docking studies also indicated their potential as BAX protein inhibitors. []

Ethyl 2-{2′-aryl-6′-(chloro, iodo and methoxy)imidazo[1,2-b]pyridazin-3′-yl}-2-(acetoxy, acylamino, hydroxy and methoxy)acetates

Compound Description: These compounds were synthesized and tested for their ability to displace [3H]diazepam from rat brain membrane (central benzodiazepine receptor, BZR) and rat kidney membrane (mitochondrial benzodiazepine receptor, PBR). [] Some derivatives exhibited moderate to high binding affinity for these receptors, suggesting their potential as pharmacological tools or therapeutic leads for neurological disorders. []

Properties

CAS Number

6653-96-9

Product Name

Imidazo[1,2-b]pyridazin-6-amine

IUPAC Name

imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9)

InChI Key

DCLWNTIANRACSB-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN2N=C1N

Canonical SMILES

C1=CC2=NC=CN2N=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.